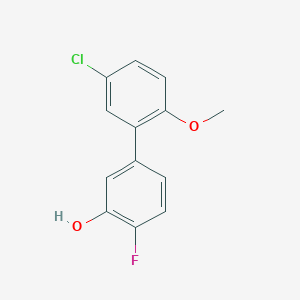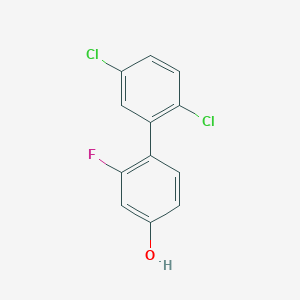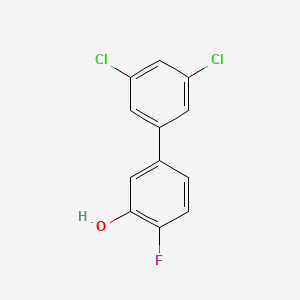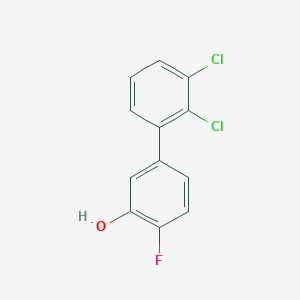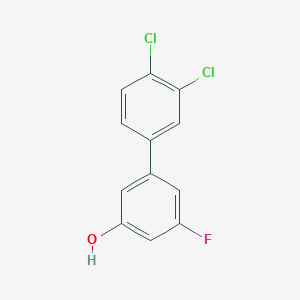
5-(3,5-Dichlorophenyl)-3-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dichlorophenyl)-3-fluorophenol, 95% is a chemical compound used for a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 250.6 g/mol and a melting point of 57-59 °C. The compound is soluble in water, ether, and alcohol. Its chemical structure is C6H3Cl2F-OH. This compound is used for a variety of scientific research applications, including synthesis and analysis of organic compounds, drug development, and biological research.
Scientific Research Applications
5-(3,5-Dichlorophenyl)-3-fluorophenol, 95% is used in a variety of scientific research applications. It is used in the synthesis and analysis of organic compounds, drug development, and biological research. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, it is used in the analysis of metabolites in biological samples.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed to act as a quencher in the presence of reactive oxygen species (ROS). It is also believed to act as a scavenger of hydroxyl radicals. Additionally, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dichlorophenyl)-3-fluorophenol, 95% are not fully understood. However, it is believed to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, it is believed to have anti-inflammatory properties, which may help reduce inflammation.
Advantages and Limitations for Lab Experiments
5-(3,5-Dichlorophenyl)-3-fluorophenol, 95% has several advantages for lab experiments. It is a stable compound with a high melting point, making it suitable for a variety of applications. Additionally, it is soluble in a variety of solvents, making it easy to work with. However, it does have some limitations. It is a relatively expensive compound, making it difficult to acquire in large quantities. Additionally, it has a strong odor, which may be unpleasant to work with.
Future Directions
The use of 5-(3,5-Dichlorophenyl)-3-fluorophenol, 95% in scientific research has a number of potential future directions. One potential direction is the use of the compound in drug development. It could be used to develop drugs that target specific enzymes or pathways, such as COX-2. Additionally, it could be used to develop drugs with antioxidant and anti-inflammatory properties. Another potential direction is the use of the compound in the synthesis of specialty chemicals. It could be used to synthesize a variety of compounds with specific properties, such as solubility or reactivity. Finally, it could be used to analyze metabolites in biological samples, such as urine or blood.
Synthesis Methods
The synthesis of 5-(3,5-Dichlorophenyl)-3-fluorophenol, 95% begins with the reaction of 3,5-dichlorophenol and sodium fluoride in the presence of hydrochloric acid. This reaction yields 3,5-dichlorophenyl fluoride. This compound is then reacted with sodium hydroxide to produce 5-(3,5-dichlorophenyl)-3-fluorophenol, 95%. This reaction is conducted in an aqueous solution at a temperature of 60-70 °C. The reaction yields a white crystalline solid.
properties
IUPAC Name |
3-(3,5-dichlorophenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHVFBQGLAXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684454 |
Source


|
| Record name | 3',5'-Dichloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261984-85-3 |
Source


|
| Record name | 3',5'-Dichloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


